(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid
Overview
Description
(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azido group on a butanoic acid backbone. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Fmoc group is a common protecting group for amines in peptide synthesis, as it can be easily removed under mild conditions using piperidine . The azido group can be introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for introducing the azido group.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: Formation of (2S,3R)-2-(Fmoc-amino)-3-aminobutanoic acid.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics, particularly in solid-phase peptide synthesis.
Biology: Utilized in the study of protein-protein interactions and the development of bioorthogonal chemistry techniques.
Industry: Used in the production of specialized peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid primarily involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and can occur under mild conditions, making the compound useful in various bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(Boc-amino)-3-azidobutanoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,3R)-2-(Cbz-amino)-3-azidobutanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The use of the Fmoc protecting group in (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid offers advantages such as easy removal under mild conditions and compatibility with solid-phase peptide synthesis. This makes it particularly useful in automated peptide synthesis and applications requiring high purity and yield .
Properties
IUPAC Name |
(2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-DIFFPNOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132352 | |
Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146306-79-8 | |
Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146306-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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